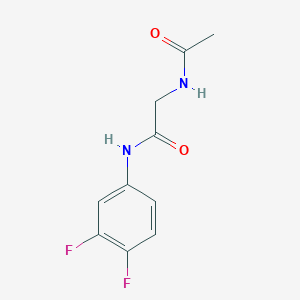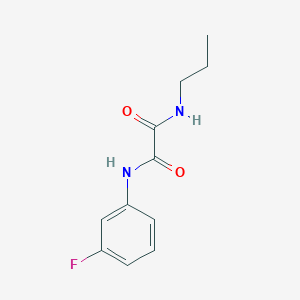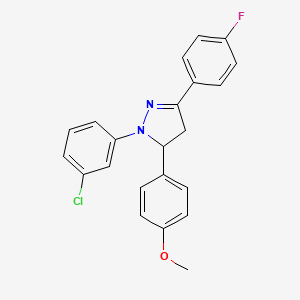
N~2~-acetyl-N~1~-(3,4-difluorophenyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-acetyl-N~1~-(3,4-difluorophenyl)glycinamide, also known as DFG-10, is a novel small molecule that has been synthesized and studied for its potential applications in scientific research. DFG-10 has shown promising results in various studies and has the potential to be used in a wide range of research applications.
作用机制
The mechanism of action of N~2~-acetyl-N~1~-(3,4-difluorophenyl)glycinamide is not fully understood, but it is believed to work by inhibiting various enzymes and pathways involved in cell growth and survival. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in regulating gene expression and cell growth. This compound has also been shown to inhibit the activity of the mTOR pathway, which is involved in regulating cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis. In vivo studies have shown that this compound reduces tumor growth and metastasis in mouse models of cancer. This compound has also been shown to improve cognitive function and reduce inflammation in mouse models of neurodegenerative diseases.
实验室实验的优点和局限性
N~2~-acetyl-N~1~-(3,4-difluorophenyl)glycinamide has several advantages for use in lab experiments, including its high purity and stability, its ability to inhibit multiple enzymes and pathways, and its potential for use in various research fields. However, this compound also has some limitations, including its relatively high cost and limited availability.
未来方向
There are several future directions for research on N~2~-acetyl-N~1~-(3,4-difluorophenyl)glycinamide, including:
1. Investigating the potential use of this compound in combination with other drugs or therapies for cancer treatment.
2. Studying the effects of this compound on other enzymes and pathways involved in cell growth and survival.
3. Investigating the potential use of this compound in treating other neurodegenerative diseases.
4. Studying the long-term effects of this compound on animal models and humans.
5. Developing new synthesis methods for this compound to increase its availability and reduce its cost.
Conclusion:
This compound is a novel small molecule that has shown promising results in various scientific research fields. Its ability to inhibit multiple enzymes and pathways involved in cell growth and survival makes it a potential candidate for use in cancer treatment, neurodegenerative disease treatment, and immunology research. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
合成方法
N~2~-acetyl-N~1~-(3,4-difluorophenyl)glycinamide is synthesized through a multi-step process that involves the reaction of 3,4-difluoroaniline with acetic anhydride to produce N-acetyl-3,4-difluoroaniline. The resulting compound is then reacted with glycine to produce this compound. The synthesis process has been optimized to produce high yields of pure this compound.
科学研究应用
N~2~-acetyl-N~1~-(3,4-difluorophenyl)glycinamide has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, this compound has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, this compound has been shown to modulate the immune system and reduce inflammation.
属性
IUPAC Name |
2-acetamido-N-(3,4-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2N2O2/c1-6(15)13-5-10(16)14-7-2-3-8(11)9(12)4-7/h2-4H,5H2,1H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZMYFXRXOIYMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)NC1=CC(=C(C=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![diethyl {[allyl(formyl)amino]methyl}phosphonate](/img/structure/B5159534.png)
![3-[1-({1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]-1-propanol trifluoroacetate (salt)](/img/structure/B5159543.png)
![5-methoxy-N-[2-(1H-pyrazol-1-yl)benzyl]-2-furamide](/img/structure/B5159551.png)
![methyl 5-methyl-2-phenyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5159559.png)



![1-(3,4-dimethylphenyl)-3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B5159587.png)
![methyl (4-{[1-(4-tert-butylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B5159594.png)
![1,2-bis(4-methoxyphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione](/img/structure/B5159600.png)

![methyl 5H-dibenzo[b,f]azepine-5-carboxylate](/img/structure/B5159616.png)

![N-[3-(2-tert-butylphenoxy)propyl]-1-butanamine](/img/structure/B5159626.png)